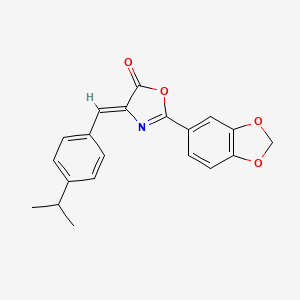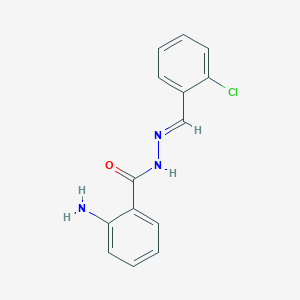
2-(1,3-benzodioxol-5-yl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research. Also known as IBOP, it is a synthetic compound that belongs to the oxazole family. IBOP has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of IBOP is not fully understood. However, it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX-2, IBOP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
IBOP has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to exhibit antitumor activity in vitro and in vivo. Additionally, IBOP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IBOP in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. Additionally, its potential use in the treatment of neurodegenerative diseases and cancer makes it a promising compound for further study. One limitation of using IBOP in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.
Direcciones Futuras
There are several future directions for research on IBOP. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the precise mechanism of action of IBOP, which could lead to the development of more potent and selective COX-2 inhibitors. Additionally, further research is needed to determine the potential use of IBOP in the treatment of neurodegenerative diseases and cancer. Finally, research is needed to determine the safety and efficacy of IBOP in humans.
Métodos De Síntesis
The synthesis of IBOP involves a series of chemical reactions, including the condensation of 2-hydroxybenzaldehyde with isatin in the presence of acetic acid to form 2-(1,3-benzodioxol-5-yl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with isobutyraldehyde and ammonium acetate in the presence of glacial acetic acid to form 2-(1,3-benzodioxol-5-yl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one. The synthesis of IBOP requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
IBOP has been widely studied for its potential use in medicinal chemistry and pharmacology. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. IBOP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, IBOP has been studied for its potential use in the treatment of cancer, as it has been shown to exhibit antitumor activity in vitro and in vivo.
Propiedades
IUPAC Name |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12(2)14-5-3-13(4-6-14)9-16-20(22)25-19(21-16)15-7-8-17-18(10-15)24-11-23-17/h3-10,12H,11H2,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMVBPRFCPEPJF-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5595084.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5595088.png)
![N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide](/img/structure/B5595098.png)
![3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5595112.png)

![4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5595133.png)
![methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5595135.png)

![1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5595165.png)
![6-[(2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5595174.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595178.png)
![1-[(4-methyl-1-piperazinyl)acetyl]indoline](/img/structure/B5595186.png)